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molecular formula C16H18O5 B1354282 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester CAS No. 192315-05-2

2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester

Cat. No. B1354282
M. Wt: 290.31 g/mol
InChI Key: BKRSOMBWDPYSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773446

Procedure details

33.5 g of methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate were dissolved in 330 ml of N,N-diethylaniline, heated to 200° C. under argon and stirred at 200° C. for a further 5 hrs. The solvent was distilled off at 90° C./1 mbar and the residue was extracted: 2×1.5 l of diethyl ether, 2×1.5 l of 1N HCl, 2×1.5 l of saturated NaCl. The oil obtained was purified by silica gel chromatography with toluene, then toluene/ethyl acetate 9:1. Crystallization was effected from diethyl ether and hexane. Methyl (RS)-2-cyclopropyl-7,8-dimethoxy-2H-1 -benzopyran-5-carboxylate was obtained as white crystals.
Name
methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([O:7][C:8]2[CH:9]=[C:10]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=2[O:18][CH3:19])[C:11]([O:13][CH3:14])=[O:12])[C:5]#[CH:6])[CH2:3][CH2:2]1>C(N(CC)C1C=CC=CC=1)C>[CH:1]1([CH:4]2[CH:5]=[CH:6][C:9]3=[C:10]([C:11]([O:13][CH3:14])=[O:12])[CH:15]=[C:16]([O:20][CH3:21])[C:17]([O:18][CH3:19])=[C:8]3[O:7]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
methyl (RS)-3-(1-cyclopropyl-prop-2-ynyloxy)-4,5-dimethoxy-benzoate
Quantity
33.5 g
Type
reactant
Smiles
C1(CC1)C(C#C)OC=1C=C(C(=O)OC)C=C(C1OC)OC
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for a further 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off at 90° C./1 mbar
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography with toluene
CUSTOM
Type
CUSTOM
Details
Crystallization

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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